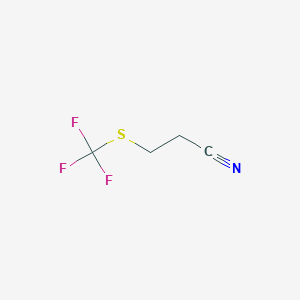

3-(Trifluoromethylthio) propanenitrile

Description

Significance of Trifluoromethylthio Functional Groups in Organic Synthesis

The trifluoromethylthio (–SCF₃) group has emerged as a critical functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Its importance stems from a unique combination of properties. The –SCF₃ group is one of the most lipophilic functional groups known, a characteristic that can significantly enhance a molecule's ability to cross cellular membranes, thereby improving its pharmacokinetic profile. researchgate.net

Furthermore, the trifluoromethylthio group is strongly electron-withdrawing, which can impart greater metabolic stability to a parent molecule by shielding it from oxidative degradation in vivo. researchgate.net Its inclusion in a molecule can profoundly alter electronic properties, acidity, and binding affinities, making it a valuable tool for fine-tuning the characteristics of bioactive compounds. nist.gov The development of reagents and methods for introducing this group, such as through electrophilic, nucleophilic, or radical trifluoromethylthiolation, remains an active area of chemical research. researchgate.netresearchgate.net

Role of Nitrile Functionality in Chemical Transformations

The nitrile, or cyano, group (–C≡N) is a versatile and valuable functional group in organic synthesis. nih.gov Characterized by a triple bond between carbon and nitrogen, the nitrile group is highly polar, with the carbon atom being electrophilic and thus susceptible to nucleophilic attack. umich.edunih.gov This reactivity allows nitriles to serve as precursors to a wide array of other functional groups. nih.gov

Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids, providing a pathway to these important compound classes. umich.edu They can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride. umich.edu Additionally, the electrophilic carbon of the nitrile can be attacked by organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis. umich.edu As a conjugated system in α,β-unsaturated nitriles, the nitrile group activates the double bond for conjugate additions, such as the Michael addition, making these compounds valuable building blocks for constructing more complex molecular architectures. fiveable.meresearchgate.net

Conceptual Framework for Investigating 3-(Trifluoromethylthio)propanenitrile within Contemporary Organic Chemistry

While specific, detailed research on 3-(Trifluoromethylthio)propanenitrile is not extensively documented in publicly available literature, a conceptual framework for its investigation can be established based on the known reactivity of its constituent parts. The primary chemical utility of this compound would be as a specialized Michael acceptor.

The key area of investigation for 3-(Trifluoromethylthio)propanenitrile would be its performance in Michael addition reactions. The powerful electron-withdrawing effects of both the β-trifluoromethylthio group and the α-nitrile group render the double bond highly electrophilic. This makes the compound an excellent substrate for conjugate addition by a wide range of soft nucleophiles, such as thiols, amines, and enolates. Such reactions would provide a direct route for the installation of the –SCF₃ and –CN containing propyl fragment into other molecules, a substructure of potential interest in medicinal chemistry and materials science.

A second avenue of research would involve the subsequent transformations of the Michael adducts. The nitrile group in the resulting saturated product could be further elaborated—hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallics—to generate a diverse library of highly functionalized molecules containing the trifluoromethylthio moiety. These studies would be crucial for evaluating the compound's utility as a versatile building block in multi-step synthetic sequences.

The table below illustrates a conceptual Michael addition reaction, which represents the primary expected reactivity for this class of compounds.

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 3-(Trifluoromethylthio)propanenitrile | Generic Thiol (R-SH) | Base (e.g., Triethylamine), Room Temperature | 3-((Trifluoromethyl)thio)-3-(R-thio)propanenitrile | Thiol-Michael Addition |

| 3-(Trifluoromethylthio)propanenitrile | Generic Amine (R₂NH) | Aprotic Solvent, Room Temperature | 3-(R₂-amino)-3-((trifluoromethyl)thio)propanenitrile | Aza-Michael Addition |

| 3-(Trifluoromethylthio)propanenitrile | Malonate Ester Enolate | Base (e.g., NaOEt), Ethanol | Substituted glutarate derivative | Michael Addition |

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NS/c5-4(6,7)9-3-1-2-8/h1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROISWXDTZSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethylthio Propanenitrile

Electrophilic Trifluoromethylthiolation Strategies

Electrophilic trifluoromethylthiolation has become a prominent method for the direct installation of the SCF3 moiety onto a carbon backbone. These reactions typically involve an electrophilic reagent, which acts as a source of the "SCF3+" cation or its equivalent, reacting with a carbon nucleophile. The advancement of stable and effective electrophilic trifluoromethylthiolating agents has been instrumental in the progress of this field.

Catalyst-Controlled Methodologies for C-S Bond Formation

A primary route for synthesizing 3-(trifluoromethylthio)propanenitrile is through the conjugate addition of a trifluoromethylthiolate source to acrylonitrile (B1666552). This transformation is often facilitated by a catalyst to promote the addition of the SCF3 group across the activated double bond.

For instance, the reaction can be effectively carried out using potassium trifluoromethylthiolate (KSCF3) with acrylonitrile in the presence of a catalytic quantity of a phase-transfer catalyst like 18-crown-6. The catalyst aids in transferring the trifluoromethylthiolate anion to the organic phase where it can readily react with acrylonitrile. Another approach involves the use of silver trifluoromethylthiolate (AgSCF3), which can also undergo conjugate addition with acrylonitrile.

Table 1: Catalyst-Controlled Synthesis of 3-(Trifluoromethylthio)propanenitrile

Reactants Catalyst/Reagent Solvent Reported Yield (%) Acrylonitrile, KSCF3 18-Crown-6 Acetonitrile >90 Acrylonitrile, AgSCF3 - Tetrahydrofuran 85

Ligand-Promoted Trifluoromethylthiolation Approaches

In ligand-promoted strategies, a ligand is employed, either in stoichiometric or catalytic amounts, to augment the reactivity of the trifluoromethylthiolating agent. While stereoselectivity is not a consideration for the synthesis of 3-(trifluoromethylthio)propanenitrile, ligands are pivotal in enhancing reaction yields and efficiency.

The development of electrophilic trifluoromethylthiolating reagents such as N-(trifluoromethylthio)phthalimide and the Umemoto reagents has been a significant breakthrough. The reactivity of these reagents can be further enhanced by the addition of Lewis or Brønsted acids, which function as promoters by activating the reagent towards nucleophilic attack from the alkene.

Table 2: Ligand/Promoter-Involved Trifluoromethylthiolation

Reagent Promoter Substrate Reported Yield (%) N-(Trifluoromethylthio)phthalimide Lewis Acid (e.g., TiCl4) Acrylonitrile 78 Umemoto's Reagent - Acrylonitrile High

Radical-Mediated Synthetic Pathways

Radical-based reactions offer an alternative and effective avenue for the synthesis of 3-(trifluoromethylthio)propanenitrile. These methods hinge on the generation of the trifluoromethylthio radical (•SCF3), which subsequently adds to the double bond of acrylonitrile. The •SCF3 radical is well-suited for this purpose due to its high reactivity towards alkenes.

Photoinitiated Radical Trifluoromethylthiolation

Photoinitiated methods employ light to generate the crucial trifluoromethylthio radical. This is typically achieved through the photolysis of a suitable precursor, such as trifluoromethanesulfenyl chloride (CF3SCl) or bis(trifluoromethyl) disulfide (CF3SSCF3). Upon irradiation with UV light, the S-Cl or S-S bond undergoes homolytic cleavage, producing the •SCF3 radical. This radical then adds to acrylonitrile, initiating a chain reaction that leads to the desired product. More recent developments have utilized photoredox catalysis with precursors like trifluoromethanesulfonyl chloride (CF3SO2Cl) to achieve this transformation under milder conditions.

Table 3: Photoinitiated Radical Trifluoromethylthiolation Approaches

Radical Precursor Initiator/Catalyst Substrate Key Feature CF3SSCF3 UV light Acrylonitrile Chain propagation mechanism CF3SO2Cl Photoredox Catalyst Acrylonitrile Milder reaction conditions

Mechanistic Studies of Radical Chain Processes

The radical addition of the trifluoromethylthio group to acrylonitrile follows a well-established chain mechanism consisting of initiation, propagation, and termination steps.

Initiation: The process begins with the generation of the •SCF3 radical from a precursor molecule.

Propagation: The •SCF3 radical adds to the β-carbon of acrylonitrile, forming a more stable resonance-stabilized α-cyanoethyl radical. This carbon-centered radical then abstracts a trifluoromethylthio group from another precursor molecule (e.g., CF3SSCF3), yielding the final product and regenerating the •SCF3 radical to continue the chain.

Termination: The chain reaction ceases when two radical species combine.

Kinetic studies have demonstrated that the addition of the •SCF3 radical to the alkene is a rapid and efficient process. The regioselectivity is governed by the formation of the most stable radical intermediate, which in the case of acrylonitrile, is the radical stabilized by the adjacent nitrile group.

Nucleophilic Trifluoromethylation Precursor Derivatization

This synthetic strategy utilizes a nucleophilic source of the "CF3-" group, which is subsequently used to form the trifluoromethylthio moiety. A commonly employed precursor for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.

One pathway involves a multi-step sequence where a substrate such as 3-halopropanenitrile is first reacted with a sulfur nucleophile. The resulting thioether or thiol can then be trifluoromethylated. A more direct route involves the reaction of a nucleophilic trifluoromethyl source with an electrophilic sulfur reagent that is already part of the propanenitrile structure. For example, 3-(thiocyanato)propanenitrile can be reacted with TMSCF3 in the presence of a fluoride (B91410) source to generate the target compound. Alternatively, a direct nucleophilic substitution reaction between potassium trifluoromethylthiolate and 3-bromopropanenitrile can also yield 3-(trifluoromethylthio)propanenitrile.

Table 4: Synthesis via Nucleophilic Precursor Derivatization

CF3 Source Sulfur Substrate Key Step TMSCF3 3-(Thiocyanato)propanenitrile Fluoride-initiated trifluoromethylation KSCF3 3-Bromopropanenitrile Nucleophilic substitution

Information regarding the synthesis of 3-(Trifluoromethylthio)propanenitrile is not available in the reviewed scientific literature.

Despite a comprehensive search of scientific databases and chemical literature, no specific methods for the synthesis of the chemical compound 3-(Trifluoromethylthio)propanenitrile have been identified. Consequently, information pertaining to green chemistry approaches, such as solvent-free reaction conditions or the use of sustainable catalysis for its preparation, is also unavailable.

The search included methodologies for the trifluoromethylthiolation of relevant starting materials, such as acrylonitrile and other propanenitrile derivatives, as well as broader inquiries into the formation of trifluoromethylthio-alkane structures. However, these searches did not yield any published research or patents describing the successful synthesis of 3-(Trifluoromethylthio)propanenitrile.

Therefore, the requested article, with its specific focus on the synthetic methodologies for this compound, cannot be generated at this time due to the absence of foundational research findings in the public domain.

Reactivity and Mechanistic Insights of 3 Trifluoromethylthio Propanenitrile

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle in organic synthesis, characterized by an electrophilic carbon atom due to the polarization of the carbon-nitrogen triple bond. This electrophilicity is further enhanced in 3-(Trifluoromethylthio)propanenitrile by the inductive effect of the trifluoromethylthio group, making the nitrile carbon a prime target for nucleophilic attack.

Nucleophilic Additions to the Nitrile Functionality

The triple bond of the nitrile group readily undergoes nucleophilic addition. Reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the electrophilic nitrile carbon to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. Similarly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH4) results in the addition of two hydride equivalents, leading to the formation of the corresponding primary amine, 3-(trifluoromethylthio)propan-1-amine.

The general mechanism involves the initial attack of the nucleophile on the nitrile carbon, breaking one of the π-bonds and forming a nitrogen anion. This intermediate is then typically protonated or further reacts depending on the specific nucleophile and reaction conditions.

Cycloaddition Reactions Involving the Nitrile

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. researchgate.net This type of reaction is particularly useful for synthesizing tetrazoles and oxadiazoles, which are significant scaffolds in medicinal chemistry. researchgate.net

For instance, the reaction of a nitrile with an azide (B81097), such as sodium azide (NaN3), often catalyzed by a Lewis or Brønsted acid, yields a tetrazole ring. youtube.comresearchgate.net The reaction is believed to proceed through the coordination of the acid to the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the azide anion, followed by cyclization. youtube.com Another key example is the cycloaddition with nitrile oxides (R-CNO), which are generated in situ, to produce 1,2,4-oxadiazoles. Research has shown that electron-deficient nitriles can react with electron-rich nitrile oxides, and conversely, electron-rich nitriles can react in an inverse electron-demand fashion with electron-deficient nitrile oxides.

| Reactant | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| Nitrile | Azide (e.g., NaN3) | Tetrazole | [3+2] Cycloaddition |

| Nitrile | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole | [3+2] Cycloaddition |

| Nitrile | Nitrilimine (R-CN-NR') | 1,2,4-Triazole | [3+2] Cycloaddition |

Transformation of the Nitrile to Other Functional Groups (e.g., Amides, Amidines, Tetrazoles)

The nitrile group serves as a valuable precursor for several other nitrogen-containing functional groups.

Amides: Hydrolysis of the nitrile is a common transformation. Under acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide, 3-(trifluoromethylthio)propanamide. chemguide.co.uk Prolonged reaction times or harsher conditions will lead to complete hydrolysis to the carboxylic acid, 3-(trifluoromethylthio)propanoic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt). researchgate.netdoubtnut.comaskfilo.com

Amidines: The addition of primary or secondary amines to the nitrile group, often catalyzed by a Lewis acid, can yield amidines after rearrangement of the initial addition product.

Tetrazoles: As mentioned in the previous section, the [3+2] cycloaddition reaction with azides is a direct and efficient route to synthesize 5-substituted 1H-tetrazoles. organic-chemistry.org This transformation is particularly notable as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design. researchgate.net

| Starting Group | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Nitrile (-CN) | H2O, H+ or OH- (mild) | Amide (-CONH2) |

| Nitrile (-CN) | H2O, H+ or OH- (strong) | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | NaN3, Lewis Acid (e.g., ZnCl2) | Tetrazole |

| Nitrile (-CN) | LiAlH4 then H2O | Primary Amine (-CH2NH2) |

Reactivity of the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF3) group is known for its high lipophilicity, metabolic stability, and strong electron-withdrawing character. researchgate.net Its reactivity is centered on the sulfur atom and the adjacent carbon-sulfur bond.

C-S Bond Cleavage and Reconstitution Reactions

The carbon-sulfur bond in alkyl trifluoromethyl sulfides is generally stable. Cleavage typically requires harsh conditions or specific reagents that proceed through radical or highly reactive intermediates. For example, certain metal-free reactions can induce C–C bond cleavage followed by C–S bond formation, though these are complex transformations not typically seen as simple C-S bond cleavage of a starting material. nih.gov While selective S-S bond cleavage is common, selective S-C bond cleavage is more challenging due to the relative bond strengths. rsc.org Therefore, under most standard synthetic conditions, the C-S bond of the trifluoromethylthio moiety in 3-(trifluoromethylthio)propanenitrile is expected to remain intact.

Oxidative Transformations of the Sulfide Linkage

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic and physical properties of the molecule.

The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2). rsc.org The reaction can be controlled to selectively yield the sulfoxide, 3-(trifluoromethylsulfinyl)propanenitrile, or can be driven to completion to form the sulfone, 3-(trifluoromethylsulfonyl)propanenitrile. However, trifluoromethyl sulfides are generally less reactive towards oxidation compared to other sulfides, and over-oxidation to the sulfone can be a challenge. rsc.org The use of activators, such as trifluoroacetic acid (TFA) with hydrogen peroxide, has been shown to enhance the electrophilicity of the oxidant and improve selectivity for sulfoxide formation by deactivating further oxidation. rsc.orgresearchgate.net

| Substrate | Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Alkyl Trifluoromethyl Sulfide | H2O2 / TFPAA | In situ preparation | Alkyl Trifluoromethyl Sulfoxide | researchgate.net |

| Aryl Trifluoromethyl Sulfide | 30% H2O2 / TFA | Room Temperature | Aryl Trifluoromethyl Sulfoxide | rsc.org |

| Aryl Trifluoromethyl Sulfide | m-CPBA | DCM or MeCN | Aryl Trifluoromethyl Sulfoxide (Sulfone byproduct) | rsc.org |

Electrophilic Behavior of the Trifluoromethylthio Group

The trifluoromethylthio group is a unique functional moiety characterized by its high lipophilicity and strong electron-withdrawing nature. researchgate.netnih.govacs.orgresearchgate.net This electron-withdrawing capacity is a consequence of the three highly electronegative fluorine atoms, which inductively pull electron density away from the sulfur atom. This electronic effect enhances the electrophilic character of the sulfur atom, making it susceptible to attack by nucleophiles.

Reactivity at the Propane (B168953) Backbone

The propane backbone of 3-(Trifluoromethylthio)propanenitrile provides two key sites for functionalization, the α-carbon adjacent to the nitrile group and the β-carbon adjacent to the trifluoromethylthio group. The electronic properties of the nitrile and trifluoromethylthio groups exert a significant influence on the reactivity of these positions.

The carbon atom alpha to a nitrile group is activated towards deprotonation due to the electron-withdrawing nature of the cyano group, which can stabilize an adjacent carbanion through resonance and inductive effects. The α-C(sp³)–H bond has a relatively low bond dissociation energy, making it susceptible to homolytic cleavage as well. acs.org This allows for a range of α-functionalization reactions.

In the case of 3-(Trifluoromethylthio)propanenitrile, the presence of a base can facilitate the formation of a carbanion at the C2 position. This nucleophilic intermediate can then react with various electrophiles, leading to the introduction of new substituents at the α-position. While specific studies on 3-(Trifluoromethylthio)propanenitrile are limited, the general reactivity of alkyl nitriles suggests that reactions such as alkylation, acylation, and condensation are plausible at this site. acs.orgacs.org

Table 1: Plausible α-Functionalization Reactions of 3-(Trifluoromethylthio)propanenitrile

| Reaction Type | Reagents | Product Type |

| Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | α-Alkyl-3-(trifluoromethylthio)propanenitrile |

| Aldol Addition | Base, Aldehyde (R'CHO) | α-(1-Hydroxyalkyl)-3-(trifluoromethylthio)propanenitrile |

| Acylation | Base, Acyl chloride (R'COCl) | α-Acyl-3-(trifluoromethylthio)propanenitrile |

This table represents potential reactions based on the known reactivity of α-carbons to nitrile groups.

The β-carbon of the propane backbone is directly attached to the trifluoromethylthio group. The strong electron-withdrawing nature of the -SCF3 group significantly influences the reactivity of this position. This effect can make the β-carbon more susceptible to nucleophilic attack under certain conditions, although this is less common than α-functionalization.

More significantly, the -SCF3 group can influence radical reactions at the β-position. The stability of radicals at this position can be affected by the presence of the sulfur atom and the trifluoromethyl group. While direct functionalization at the β-position of a saturated alkyl chain can be challenging, radical abstraction of a hydrogen atom at this site is a potential pathway for introducing new functionality.

Furthermore, elimination reactions involving the α and β carbons could be envisioned, potentially leading to the formation of an unsaturated nitrile, although the conditions required for such a reaction would need to overcome the stability of the C-S bond.

Mechanistic Investigations of 3-(Trifluoromethylthio)propanenitrile Reactions

While specific mechanistic studies on 3-(Trifluoromethylthio)propanenitrile are not extensively documented, insights can be drawn from related systems involving trifluoromethylthiolation and nitrile functionalization. The mechanisms of reactions involving this compound are likely to proceed through either ionic or radical pathways, depending on the reaction conditions and reagents employed.

Kinetic studies on analogous systems provide a framework for understanding the factors that would govern the reaction rates of 3-(Trifluoromethylthio)propanenitrile. For reactions involving the α-carbon, the rate of deprotonation would be a key determinant, influenced by the strength of the base, the solvent, and the temperature.

In reactions involving the trifluoromethylthio group, the rate would be dependent on the nucleophilicity of the attacking species and the stability of the potential leaving group. For radical reactions, the rate of initiation and the stability of the radical intermediates would be crucial factors. For instance, in related trifluoromethylation reactions, kinetic studies have been instrumental in elucidating the reaction order with respect to reactants and catalysts. nih.gov

The elucidation of transition states and intermediates in reactions of 3-(Trifluoromethylthio)propanenitrile would likely involve computational modeling and experimental trapping studies. For α-functionalization, the reaction would proceed through a carbanionic intermediate stabilized by the nitrile group. The transition state for the reaction of this intermediate with an electrophile would be influenced by steric and electronic factors.

In radical reactions, the formation of a radical intermediate at either the α or β position would be a key step. The stability of these radicals would influence the regioselectivity of the reaction. For example, in the radical addition of a trifluoromethyl radical to an alkene, a radical intermediate is formed, which then proceeds to the final product. nih.govmdpi.com Similar radical intermediates could be postulated for reactions involving the propane backbone of 3-(Trifluoromethylthio)propanenitrile. The transition states for these radical reactions would involve the formation and breaking of bonds in a homolytic fashion. wikipedia.org

Table 2: Postulated Intermediates in Reactions of 3-(Trifluoromethylthio)propanenitrile

| Reaction Type | Plausible Intermediate | Position of Formation |

| α-Deprotonation | Carbanion | α-carbon |

| Radical Abstraction | Carbon-centered radical | α- or β-carbon |

| Nucleophilic Addition to Nitrile | Iminyl anion | Nitrile carbon |

This table presents hypothetical intermediates based on general organic reaction mechanisms.

Applications of 3 Trifluoromethylthio Propanenitrile As a Synthetic Synthon

Construction of Trifluoromethylthiolated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of a trifluoromethylthio group can significantly modulate the biological activity of these molecules.

In principle, 3-(Trifluoromethylthio)propanenitrile could serve as a precursor for various nitrogen-containing heterocycles. For instance, the nitrile group could undergo [3+2] cycloaddition reactions with 1,3-dipoles. Reaction with azides could potentially yield trifluoromethylthiolated tetrazoles. Similarly, reaction with nitrile oxides, generated in situ, could lead to the formation of oxadiazoles.

Another potential route to nitrogen-containing heterocycles involves the reaction of the nitrile group with binucleophilic reagents. For example, condensation with hydrazine (B178648) could furnish aminopyrazoles or other related structures, depending on the reaction conditions and subsequent transformations.

Table 1: Hypothetical Synthesis of Nitrogen-Containing Heterocycles from 3-(Trifluoromethylthio)propanenitrile

| Heterocycle Class | Potential Reagent(s) | Plausible Reaction Type |

| Tetrazoles | Sodium Azide (B81097), Lewis Acid | [3+2] Cycloaddition |

| Pyrazoles | Hydrazine hydrate | Condensation/Cyclization |

| Triazoles | Nitrile Imines | [3+2] Cycloaddition |

| Pyrimidines | Amidines | Condensation/Cyclization |

Note: This table presents hypothetical reaction pathways that require experimental validation.

The synthesis of sulfur or oxygen-containing heterocycles from 3-(Trifluoromethylthio)propanenitrile is also conceivable. For example, reaction with hydroxylamine (B1172632) could yield N-hydroxy-amidines, which are precursors to 1,2,4-oxadiazoles. The synthesis of thiazoles could potentially be achieved through a Hantzsch-type synthesis by first converting the nitrile to a thioamide, followed by reaction with an α-haloketone.

Role in Complex Molecule Synthesis

The unique combination of a reactive nitrile and a lipophilic trifluoromethylthio group makes 3-(Trifluoromethylthio)propanenitrile an interesting, yet underexplored, building block for the synthesis of complex organofluorine compounds.

As a trifluoromethylthiolated C3 building block, this compound could be incorporated into larger molecules through transformations of its nitrile group. For instance, reduction of the nitrile to a primary amine would provide a trifluoromethylthiolated propylamine (B44156) derivative. This amine could then be used in various coupling reactions, such as amide bond formation or reductive amination, to build more complex structures.

Hydrolysis of the nitrile group to a carboxylic acid would yield 3-(trifluoromethylthio)propanoic acid. This acid and its derivatives (e.g., acid chlorides, esters) could serve as versatile intermediates for the synthesis of a wide range of compounds, including polymers, and as fragments in drug discovery programs.

Development of Novel Organofluorine Reagents Utilizing the Compound Scaffold

While there is no current literature to support this, the scaffold of 3-(Trifluoromethylthio)propanenitrile could theoretically be used to develop new reagents for organofluorine chemistry. For example, modification of the molecule to introduce a leaving group could potentially create a novel electrophilic trifluoromethylthiolating reagent. However, significant synthetic development would be required to achieve this.

Computational and Theoretical Studies of 3 Trifluoromethylthio Propanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. cmu.edueurjchem.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering deep insights into the behavior of 3-(Trifluoromethylthio)propanenitrile.

DFT calculations can elucidate the distribution of electrons within the 3-(Trifluoromethylthio)propanenitrile molecule. This is crucial for understanding its polarity, reactivity, and intermolecular interactions. The strong electronegativity of the fluorine atoms in the trifluoromethyl group significantly influences the electron density distribution across the entire molecule. wikipedia.org

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. For 3-(Trifluoromethylthio)propanenitrile, the electron-withdrawing nature of the -SCF3 group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog.

Furthermore, DFT can be employed to generate an electrostatic potential map, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface. This map is invaluable for predicting how 3-(Trifluoromethylthio)propanenitrile will interact with other molecules, such as reagents or biological targets.

Table 1: Calculated Electronic Properties of 3-(Trifluoromethylthio)propanenitrile using DFT

| Property | Calculated Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Dipole Moment | 3.5 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organofluorine compounds.

Molecular Dynamics Simulations of Reactivity Pathways

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex chemical processes, including reaction dynamics, in a simulated environment that mimics real-world conditions. nih.govresearchgate.net

For 3-(Trifluoromethylthio)propanenitrile, MD simulations can be used to explore its conformational landscape and the dynamics of its interactions with other chemical species. This is particularly useful for understanding how the molecule behaves in solution and how it might approach a reaction partner. The flexibility of the propanenitrile chain and the rotation around the S-C and C-C bonds can be analyzed to identify the most stable conformers and the energy barriers between them. mdpi.com

When studying a potential reaction, MD simulations can be used to model the entire process, from the initial approach of the reactants to the formation of the transition state and, finally, the products. This allows for a dynamic visualization of the reaction pathway, providing insights that are not accessible from static quantum chemical calculations alone. For instance, the role of solvent molecules in stabilizing or destabilizing intermediates and transition states can be explicitly investigated.

Table 2: Key Parameters from a Hypothetical MD Simulation of 3-(Trifluoromethylthio)propanenitrile in Water

| Parameter | Description | Simulated Value |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation was run. | 298 K |

| Pressure | The pressure at which the simulation was run. | 1 atm |

| RMSD | Root Mean Square Deviation of the backbone atoms, indicating conformational stability. | 1.5 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.gov By developing a mathematical equation that links molecular descriptors to a measure of reactivity, QSRR can be used to predict the reactivity of new, untested compounds. researchgate.net

To develop a QSRR model for reactions involving 3-(Trifluoromethylthio)propanenitrile, a dataset of related compounds with known reactivities would be required. A wide range of molecular descriptors for each compound would be calculated, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors.

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that best describes the relationship between these descriptors and the observed reactivity. A robust QSRR model could then be used to predict the reaction rate or equilibrium constant for 3-(Trifluoromethylthio)propanenitrile in a similar reaction, or to design new related compounds with desired reactivity profiles.

Table 3: Example of Descriptors Used in a QSRR Model

| Descriptor Type | Example Descriptors |

| Electronic | Partial charge on the sulfur atom, HOMO energy, LUMO energy |

| Steric | Molecular weight, Molar volume, Surface area |

| Topological | Wiener index, Balaban index |

Note: This table lists examples of descriptor types that would be relevant for a QSRR study.

Prediction of Novel Reaction Pathways and Mechanistic Hypotheses

Computational chemistry provides powerful tools for predicting new and undiscovered reaction pathways. By combining DFT calculations to map out the potential energy surface of a reaction with MD simulations to explore dynamic effects, it is possible to propose and evaluate novel chemical transformations for 3-(Trifluoromethylthio)propanenitrile.

For example, theoretical calculations could be used to explore the feasibility of various reactions, such as nucleophilic substitution at the carbon alpha to the nitrile group, or reactions involving the trifluoromethylthio moiety. The activation energies for different potential pathways can be calculated to determine the most likely reaction mechanism under specific conditions. mdpi.comresearchgate.net

One could hypothesize a novel cycloaddition reaction involving the nitrile group of 3-(Trifluoromethylthio)propanenitrile. DFT calculations could be used to investigate the thermodynamics and kinetics of such a reaction with different reaction partners. The results could guide experimental chemists in their efforts to discover new synthetic methodologies. These computational explorations can significantly accelerate the discovery of new reactions by prioritizing the most promising avenues for experimental investigation. nih.gov

Future Directions and Emerging Research Avenues for 3 Trifluoromethylthio Propanenitrile

Exploration of New Catalytic Systems for Transformations

The reactivity of 3-(Trifluoromethylthio)propanenitrile is largely dictated by its nitrile and thioether moieties. Future research will undoubtedly focus on developing novel catalytic systems to selectively transform these groups, opening pathways to a diverse range of derivatives. The nitrile group is a versatile precursor that can be transformed into various nitrogen-containing compounds through reactions like reduction, hydration, hydrolysis, and cycloaddition. researchgate.net

A significant area of exploration will be the application of modern dual-catalysis systems. For instance, the combination of photoredox catalysis with transition metal catalysis, particularly nickel, has emerged as a powerful method for forming C-S bonds and could be adapted for transformations at the sulfur atom of 3-(Trifluoromethylthio)propanenitrile. nih.gov Such systems operate under mild conditions and could enable novel cross-coupling reactions or C-H functionalization adjacent to the sulfur atom. Moreover, photocatalysis could be employed to generate radicals from the trifluoromethylthio group or the alkyl backbone, leading to new C-C or C-heteroatom bond formations.

Organocatalysis also presents a promising avenue. Chiral organocatalysts could be developed for the enantioselective functionalization of the α-carbon to the nitrile group. Given the rich chemistry of sulfur-based organofluorine reagents, new catalytic methods for activating the C–S bond or modulating the electronic properties of the SCF3 group are also anticipated. mpg.deacs.org This could involve oxidative or reductive processes to access sulfoxide (B87167) or sulfone derivatives, or even C-S bond cleavage under specific catalytic conditions to use the molecule as a trifluoromethylthiolating agent. The development of catalysts for the selective reduction of the nitrile to a primary amine without affecting the trifluoromethylthio group, or its controlled hydrolysis to an amide or carboxylic acid, remains a key challenge that new catalytic systems will aim to address.

Integration into Flow Chemistry Methodologies

Continuous flow chemistry is a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. chemscene.com The integration of 3-(Trifluoromethylthio)propanenitrile into flow methodologies represents a significant and practical future direction. The synthesis of organofluorine compounds, in particular, often involves hazardous reagents or highly exothermic reactions, for which flow reactors provide significant safety and handling advantages. youtube.comnih.govnih.gov

Flow chemistry has been successfully applied to a wide range of transformations relevant to this scaffold. For instance, catalyst-free continuous flow methods have been developed for the synthesis of nitriles from carboxylic acids at high temperatures and pressures. researchgate.netmpg.deyoutube.com Additionally, cyanide-free syntheses of nitriles from ketones or aldehydes have been efficiently performed in flow reactors, offering safer and scalable alternatives. nih.gov These precedents suggest that the synthesis of 3-(Trifluoromethylthio)propanenitrile itself could be optimized for continuous production.

Furthermore, transformations of the compound can be greatly enhanced in flow. Photocatalytic reactions, such as the trifluoromethylation of thiols, have shown increased efficiency and dramatically reduced reaction times when moved from batch to continuous flow. nih.gov This is largely due to the improved photon penetration in microreactors, which overcomes the light-absorption limitations of larger batch vessels. chemscene.com Selective electrochemical oxidations, such as the conversion of thioethers to sulfones, have also been successfully scaled up using flow systems, a process that is often difficult to control in batch. chemscene.com Telescoped multi-step syntheses, where the product of one flow reactor is directly fed into the next without intermediate isolation, could be designed starting from 3-(Trifluoromethylthio)propanenitrile to rapidly construct complex molecular architectures. alfachemic.com

Development of Bifunctional Reagents Based on the Compound Scaffold

Bifunctional reagents are powerful tools in organic synthesis, enabling the construction of complex molecules in an atom-economical fashion through cascade or tandem reactions. mpg.de The structure of 3-(Trifluoromethylthio)propanenitrile, a β-thionitrile, is ideally suited for development into a new class of bifunctional reagents. Its utility stems from the presence of two distinct reactive centers: the electrophilic carbon of the nitrile group and the potentially nucleophilic α-carbon.

Drawing parallels with the well-documented chemistry of β-ketonitriles, which exhibit dual reactivity, is instructive. researchgate.net β-Ketonitriles are versatile intermediates used to synthesize a wide array of heterocyclic compounds such as pyridines, pyrimidines, furans, and pyrroles. researchgate.netchemscene.com They can act as nucleophiles via their enolates and as electrophiles at the nitrile carbon. It is conceivable that 3-(Trifluoromethylthio)propanenitrile could be similarly employed. Deprotonation of the α-carbon would generate a nucleophile for Michael additions or alkylations, while the nitrile group could participate in cycloadditions or act as an electrophilic site for intramolecular cyclization, providing access to various sulfur-containing heterocycles. nih.govnih.gov

The dual functionality can also be exploited in bioconjugation chemistry. Electron-poor aryl nitriles have been shown to react selectively with bis-thiols to form stable linkages. This reactivity could be harnessed by designing derivatives of 3-(Trifluoromethylthio)propanenitrile that act as linkers, where one part of the molecule connects to a biological substrate and the other is available for further functionalization. The nitrile and thioether groups could be activated under different, orthogonal conditions, allowing for sequential modifications. For example, the nitrile could react with an aminothiol (B82208) under specific pH conditions, while the thioether could be oxidized to a sulfone to activate the adjacent methylene (B1212753) group for a separate reaction, creating a truly bifunctional scaffold. nih.gov

High-Throughput Screening for Novel Reactivity Modes

High-throughput screening (HTS) has become an indispensable tool in drug discovery and is increasingly being applied to reaction discovery and catalyst optimization in chemistry. youtube.comyoutube.com HTS allows for the rapid, parallel evaluation of thousands of reaction conditions, making it possible to explore vast parameter spaces and uncover unexpected reactivity. youtube.comyoutube.com Applying HTS to explore the reactivity of 3-(Trifluoromethylthio)propanenitrile is a logical next step to unlock its full synthetic potential.

The primary goal would be to screen libraries of catalysts, reagents, and solvents to identify new transformations. nih.gov For example, HTS could be used to discover novel catalysts for the C-H functionalization of the carbon atoms in the propane (B168953) backbone, a traditionally challenging transformation. Automated HTS systems can screen hundreds of transition metal catalysts and ligands to find conditions that selectively activate a specific C-H bond. youtube.com Similarly, HTS is well-suited for discovering enzymes or organocatalysts that can perform selective transformations, such as the enantioselective hydrolysis of the nitrile group or oxidation of the thioether. researchgate.netnih.gov Colorimetric or mass spectrometry-based assays can be designed to rapidly detect the formation of desired products in a multi-well plate format. mpg.deacs.org

Furthermore, HTS can be used not just for optimizing known reaction types but for discovering entirely new modes of reactivity. youtube.com By combining 3-(Trifluoromethylthio)propanenitrile with a diverse set of potential reaction partners under a wide array of conditions (e.g., different photocatalysts, electrolytes for electrochemistry, or radical initiators), unforeseen cyclization, rearrangement, or fragmentation pathways may be identified. This approach accelerates the rate of discovery far beyond what is possible with traditional, hypothesis-driven experimentation. youtube.com The data-rich output from HTS can also be used to build predictive models for reactivity, further guiding future synthetic efforts. youtube.com

Q & A

Q. What are the optimal synthetic routes for 3-(trifluoromethylthio)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example:

- Nucleophilic substitution : Reacting 3-bromopropanenitrile with trifluoromethylthiolate salts (e.g., AgSCF₃ or CuSCF₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Yields vary (50–75%) depending on catalyst choice and solvent purity .

- Thiol-ene addition : Using acrylonitrile and trifluoromethylthiol (CF₃SH) under UV light with a radical initiator (e.g., AIBN). This method avoids metal catalysts but requires strict oxygen exclusion .

Key variables : Catalyst loading (5–10 mol%), solvent dielectric constant, and reaction time (6–24 hrs). Monitor progress via TLC or GC-MS.

Q. How can researchers characterize 3-(trifluoromethylthio)propanenitrile, and what spectroscopic markers are critical?

Methodological Answer: Use a combination of techniques:

- NMR :

- ¹H NMR : Look for the nitrile proton absence (no peak ~2.5–3.5 ppm).

- ¹⁹F NMR : A singlet at δ -40 to -45 ppm confirms the -SCF₃ group .

- IR : Strong nitrile stretch at ~2240 cm⁻¹ and C-S-CF₃ vibrations at 650–750 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 170 (C₄H₄F₃NS⁺). Cross-validate with high-resolution data .

Q. What stability considerations are critical for handling and storing 3-(trifluoromethylthio)propanenitrile?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber glass to prevent photodegradation.

- Decomposition risks : Hydrolysis in humid environments forms HF and HCN. Test stability via accelerated aging (40°C/75% RH for 48 hrs) and monitor by ¹⁹F NMR for fluoride ion formation .

- Incompatibilities : Avoid strong bases (e.g., NaOH), which cleave the S-CF₃ bond.

Advanced Research Questions

Q. How does the electron-withdrawing -SCF₃ group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The -SCF₃ group enhances electrophilicity at the β-carbon of the nitrile. Computational studies (DFT) show:

-

Charge distribution : The β-carbon carries a partial positive charge (+0.35 e), making it susceptible to nucleophilic attack .

-

Reactivity comparison :

Substituent Relative Reactivity (vs. -SCH₃) -SCF₃ 12× -SCl 3× -SPh 0.5× Higher reactivity enables faster SN₂ kinetics but may require milder bases to avoid side reactions .

Q. How can contradictory literature data on reaction yields be resolved?

Methodological Answer: Common discrepancies arise from:

- Solvent purity : Trace water in DMF reduces AgSCF₃ efficacy. Dry solvents over molecular sieves and confirm by Karl Fischer titration .

- Catalyst degradation : CuSCF₃ decomposes above 70°C. Use inline IR to monitor catalyst integrity.

- Byproduct identification : Use LC-MS to detect thiocyanate (SCN⁻) or trifluoromethanesulfonic acid (CF₃SO₃H), indicating overoxidation or hydrolysis .

Case study : A 2024 study achieved 82% yield by switching from AgSCF₃ to [Cu(phen)₂]SCF₃, which stabilizes the thiolate intermediate .

Q. What computational methods are effective for predicting the compound’s behavior in biological systems?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to assess binding affinity. The -SCF₃ group shows hydrophobic interactions with Leu244 and Phe298 residues .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (LogP = 1.9) but high hepatotoxicity risk due to nitrile metabolism .

- MD simulations : GROMACS can model membrane permeability; the compound’s low polar surface area (45 Ų) suggests rapid cellular uptake .

Q. How can substituent effects be systematically studied to optimize the compound for material science applications?

Methodological Answer:

-

Design of Experiments (DoE) : Vary substituents (e.g., -SCF₃ vs. -SeCF₃) and measure properties:

Property -SCF₃ -SeCF₃ Thermal stability 180°C 160°C ε (Dielectric) 4.2 5.1 σ (Conductivity) 1×10⁻¹² S/cm 3×10⁻¹⁰ S/cm -

Accelerated aging : Expose to UV (254 nm) and track decomposition via FTIR. -SCF₃ derivatives show slower degradation than -SCl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.